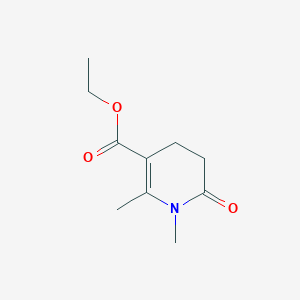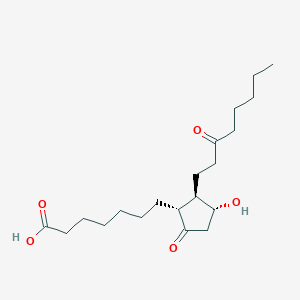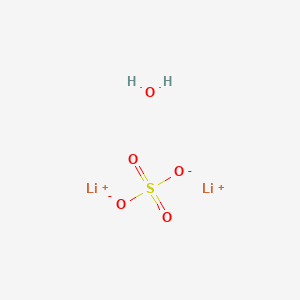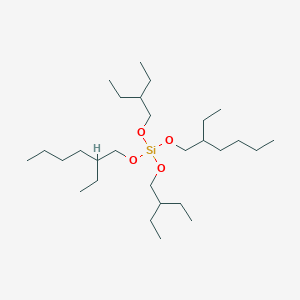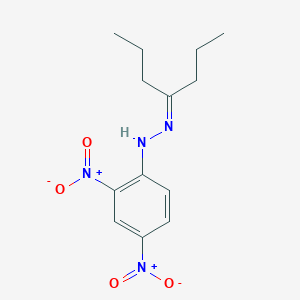
4-Heptanone, (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Heptanone, (2,4-dinitrophenyl)hydrazone, also known as DNPH-heptanone, is a chemical compound that has been widely used in scientific research. It is a derivative of 2,4-dinitrophenylhydrazine and heptanone, and is commonly used as a reagent in analytical chemistry for the identification and quantification of carbonyl compounds.
Mecanismo De Acción
The mechanism of action of 4-Heptanone, (2,4-dinitrophenyl)hydrazone involves the formation of a yellow-orange precipitate when it reacts with carbonyl compounds. The reaction takes place through the formation of a Schiff base between the carbonyl group and the hydrazine group of the compound. The resulting compound is stable and can be easily quantified using UV-Vis spectroscopy.
Efectos Bioquímicos Y Fisiológicos
There are no known biochemical or physiological effects of 4-Heptanone, (2,4-dinitrophenyl)hydrazone. The compound is not known to have any toxic effects on humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Heptanone, (2,4-dinitrophenyl)hydrazone in lab experiments is its high specificity for carbonyl compounds. The compound is highly sensitive and can detect carbonyl compounds at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 4-Heptanone, (2,4-dinitrophenyl)hydrazone in scientific research. One possible direction is the development of new methods for the analysis of carbonyl compounds using this compound. Another possible direction is the use of this compound in the analysis of carbonyl compounds in biological samples, such as blood and urine. Additionally, the compound could be used in the analysis of carbonyl compounds in industrial and environmental samples.
Métodos De Síntesis
The synthesis of 4-Heptanone, (2,4-dinitrophenyl)hydrazone involves the reaction of 2,4-dinitrophenylhydrazine with heptanone in the presence of an acid catalyst. The reaction takes place at room temperature and can be completed within a few hours. The resulting compound is a yellow crystalline solid that is sparingly soluble in water.
Aplicaciones Científicas De Investigación
4-Heptanone, (2,4-dinitrophenyl)hydrazone has been widely used in scientific research for the identification and quantification of carbonyl compounds. It is commonly used in analytical chemistry for the analysis of aldehydes and ketones in various samples, including environmental samples, food samples, and biological samples. The compound is also used in the analysis of carbonyl compounds in cigarette smoke.
Propiedades
Número CAS |
1655-41-0 |
|---|---|
Nombre del producto |
4-Heptanone, (2,4-dinitrophenyl)hydrazone |
Fórmula molecular |
C13H18N4O4 |
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
N-(heptan-4-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-3-5-10(6-4-2)14-15-12-8-7-11(16(18)19)9-13(12)17(20)21/h7-9,15H,3-6H2,1-2H3 |
Clave InChI |
PUGYZTOHWZGYEY-UHFFFAOYSA-N |
SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
SMILES canónico |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCC |
Otros números CAS |
1655-41-0 |
Sinónimos |
4-Heptanone 2,4-dinitrophenyl hydrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)


